4-(Cyclohexylmethyl)-2-(methylthio)phenol
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Overview
Description
4-(Cyclohexylmethyl)-2-(methylthio)phenol is an organic compound with a complex structure that includes a phenol group, a cyclohexylmethyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-2-(methylthio)phenol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 4-hydroxy-2-(methylthio)benzaldehyde with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)-2-(methylthio)phenol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to a cyclohexylmethyl-2-(methylthio)cyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexylmethyl-2-(methylthio)cyclohexanol.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
4-(Cyclohexylmethyl)-2-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)-2-(methylthio)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, while the cyclohexylmethyl and methylthio groups can influence the compound’s hydrophobicity and overall molecular conformation.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)phenol: Lacks the cyclohexylmethyl group, making it less hydrophobic.
4-(Cyclohexylmethyl)phenol: Lacks the methylthio group, affecting its reactivity and potential biological activity.
2-(Methylthio)phenol: Lacks the cyclohexylmethyl group, influencing its solubility and chemical properties.
Uniqueness
4-(Cyclohexylmethyl)-2-(methylthio)phenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of structure-activity relationships in medicinal chemistry.
Properties
Molecular Formula |
C14H20OS |
---|---|
Molecular Weight |
236.37 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)-2-methylsulfanylphenol |
InChI |
InChI=1S/C14H20OS/c1-16-14-10-12(7-8-13(14)15)9-11-5-3-2-4-6-11/h7-8,10-11,15H,2-6,9H2,1H3 |
InChI Key |
NRGXGKBJDQQMBY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CC2CCCCC2)O |
Origin of Product |
United States |
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